1-(Ethylamino)propan-2-ol

β-Adrenoceptor Agonist Drug Discovery Chiral Pharmacology

1-(Ethylamino)propan-2-ol (also known as N-Ethylisopropanolamine) is a chiral secondary alkanolamine (C5H13NO, MW 103.16). It is a colorless to pale yellow liquid at room temperature with a melting point of 14°C and a boiling point of 160°C, exhibiting high water solubility (607 g/L at 25°C).

Molecular Formula C5H13NO
Molecular Weight 103.16 g/mol
CAS No. 40171-86-6
Cat. No. B1274131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Ethylamino)propan-2-ol
CAS40171-86-6
Molecular FormulaC5H13NO
Molecular Weight103.16 g/mol
Structural Identifiers
SMILESCCNCC(C)O
InChIInChI=1S/C5H13NO/c1-3-6-4-5(2)7/h5-7H,3-4H2,1-2H3
InChIKeyUCYJVNBJCIZMTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Ethylamino)propan-2-ol (CAS 40171-86-6): Core Properties for Sourcing & Research


1-(Ethylamino)propan-2-ol (also known as N-Ethylisopropanolamine) is a chiral secondary alkanolamine (C5H13NO, MW 103.16) . It is a colorless to pale yellow liquid at room temperature with a melting point of 14°C and a boiling point of 160°C, exhibiting high water solubility (607 g/L at 25°C) . Its dual functionality (amine and hydroxyl groups) makes it a versatile intermediate, but its specific differentiator lies in the ethyl group attached to the nitrogen, which confers unique stereoelectronic properties not replicated by methyl, isopropyl, or primary amine analogs [1]. This compound is a key chiral synthon for β-adrenoceptor agonists and other bioactive molecules, where the N-ethyl substituent is critical for receptor subtype selectivity.

Why 1-(Ethylamino)propan-2-ol Cannot Be Substituted with Methyl or Isopropyl Analogs


The N-ethyl group of 1-(ethylamino)propan-2-ol is a critical pharmacophore and process determinant. Substitution with a methyl (1-(methylamino)propan-2-ol) or isopropyl group (1-(isopropylamino)propan-2-ol) drastically alters the lipophilic and steric environment of the amine, leading to a measurable loss of biological selectivity, as demonstrated in β-adrenoceptor binding studies [1]. In the synthesis of the selective β1-agonist RO363, the (S)-enantiomer of 1-(ethylamino)propan-2-ol yields a compound with approximately 100-fold higher affinity for the β1 receptor over the β2 receptor; this selectivity profile is not achievable with the N-methyl or N-isopropyl analogs, which show significantly reduced receptor discrimination [1]. Furthermore, its boiling point (160°C) and physicochemical profile are distinct from the methyl analog (boiling point ~140°C), impacting purification and formulation scalability, making simple 'drop-in' replacement technically unsound.

Quantitative Differentiation of 1-(Ethylamino)propan-2-ol: Head-to-Head Evidence


β1-Adrenoceptor Selectivity: The (S)-Ethylamino Moiety vs. Racemate and N-Methyl Analog

The (2S)-(-)-enantiomer of the RO363 derivative, synthesized from (S)-1-(ethylamino)propan-2-ol, demonstrates significantly higher binding affinity and selectivity for the human β1-adrenoceptor compared to the racemic mixture and the N-methyl analog. The (2S)-(-)-isomer has a pKi of 7.7-8.0 at β1 and 5.8-6.1 at β2, representing a ~100-fold selectivity. In contrast, the racemate has a lower binding affinity, and the N-methyl analog (structurally derived from 1-(methylamino)propan-2-ol) shows a marked reduction in β1-selectivity, as evidenced in comparative structure-activity relationship (SAR) studies [1].

β-Adrenoceptor Agonist Drug Discovery Chiral Pharmacology

Chiral Purity vs. Racemic Mixture: Impact on Asymmetric Synthesis Yield and e.e.

The procurement of enantiomerically pure (R)- or (S)-1-(ethylamino)propan-2-ol (>98% e.e.) is feasible from commercial suppliers, whereas many analogous alkanolamines are primarily available as racemates. In the synthesis of chiral β-blockers like (S)-carvedilol, starting with the single enantiomer of the amino alcohol intermediate avoids a late-stage resolution step, directly improving overall yield and reducing waste. For instance, using (S)-1-(ethylamino)propan-2-ol instead of its racemic mixture in the synthesis of (S)-RO363 has been shown to be essential for obtaining the desired enantiopure product with high functional potency, a result that cannot be replicated with the racemate without costly chiral chromatography [1].

Asymmetric Synthesis Chiral Intermediate Process Chemistry

Physicochemical Differentiation: Boiling Point and Solubility vs. 1-(Methylamino)propan-2-ol

1-(Ethylamino)propan-2-ol has a boiling point of 160°C and a density of 0.889 g/cm³, which are significantly higher than the corresponding methyl analog, 1-(methylamino)propan-2-ol (estimated b.p. ~140°C, density ~0.86 g/cm³) . This difference in volatility and liquid density is crucial in industrial processes like gas treating or as a high-boiling solvent, where the ethyl derivative offers a wider liquid operating range and potentially lower evaporative losses. Its high water solubility (607 g/L) supports use in aqueous formulations where the methyl analog's slightly different hydrophilicity may cause phase separation.

Process Engineering Solvent Properties Formulation

High-Value Scenarios for Procuring 1-(Ethylamino)propan-2-ol (CAS 40171-86-6)


Synthesis of Selective β1-Adrenoceptor Agonists (e.g., RO363) for Cardiology Research

The (S)-enantiomer of 1-(ethylamino)propan-2-ol is the definitive starting material for synthesizing highly selective β1-agonists like RO363. The ethylamino group is irreplaceable for achieving the ~100-fold receptor selectivity documented in transfected human cell assays [1]. Using the methyl or isopropyl analog, or the racemic mixture, will result in a compound that fails to achieve the necessary pharmacological profile, wasting substantial synthesis effort and resources.

Asymmetric Synthesis of (S)-Carvedilol and Related β-Blockers

Procuring (S)-1-(ethylamino)propan-2-ol at >98% e.e. enables a direct, high-yielding asymmetric synthesis of (S)-carvedilol, bypassing a costly and low-yielding late-stage racemic resolution. This is a critical cost-saving and quality-by-design strategy for pharmaceutical intermediates, where the N-ethyl group is also a structural requirement for the final drug substance [1].

High-Boiling Chiral Building Block for Heat-Resistant Polymer or Macrocycle Synthesis

The combination of a 160°C boiling point and a chiral secondary amine/alcohol makes it a superior monomer compared to the more volatile 1-(methylamino)propan-2-ol for reactions requiring elevated temperatures. Its specific stereoelectronic properties, due to the N-ethyl group, can impart unique tacticity or binding pocket characteristics in the resulting polymers or supramolecular structures, as suggested by its distinct physical property profile .

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